Cas no 1368875-98-2 (3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one)

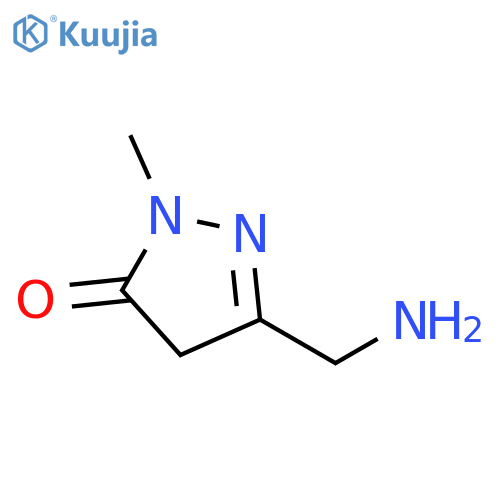

1368875-98-2 structure

商品名:3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

- 3H-Pyrazol-3-one, 5-(aminomethyl)-2,4-dihydro-2-methyl-

-

- インチ: 1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3

- InChIKey: WHYARFURQHZIJX-UHFFFAOYSA-N

- ほほえんだ: N1=C(CN)CC(=O)N1C

計算された属性

- せいみつぶんしりょう: 127.075

- どういたいしつりょう: 127.075

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7A^2

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ふってん: 203.3±42.0 °C(Predicted)

- 酸性度係数(pKa): 7.34±0.29(Predicted)

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-194294-0.1g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-194294-2.5g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-194294-10.0g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-194294-0.5g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-194294-0.25g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-194294-5g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 5g |

$2277.0 | 2023-09-17 | ||

| Enamine | EN300-194294-1.0g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-194294-0.05g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-194294-5.0g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-194294-10g |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |

1368875-98-2 | 10g |

$3376.0 | 2023-09-17 |

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1368875-98-2 (3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量